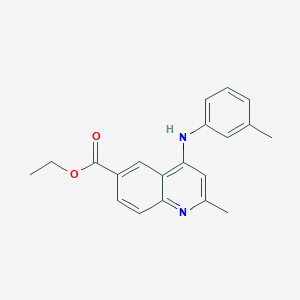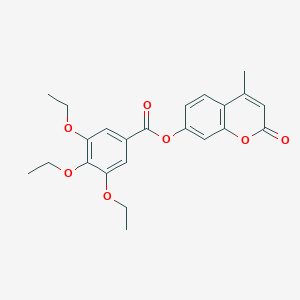
3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile is a chemical compound that has been synthesized for various purposes. It is a pyrazole derivative that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes and signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit specific enzymes and signaling pathways. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile. These include further studies on its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, future studies could focus on the optimization of its synthesis method and the development of more efficient and effective analogs. Finally, further research could be conducted to fully understand its mechanism of action and potential side effects.
In conclusion, 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile is a chemical compound that has been synthesized for various purposes. It has potential applications in scientific research related to cancer, inflammation, and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile involves the reaction of 4-bromoacetophenone and 4-chloro-2,3,5,6-tetrafluoroaniline in the presence of sodium hydride and carbon disulfide. The resulting product is then treated with hydrazine hydrate and acetic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile has been studied for its potential applications in scientific research. It has been used in various studies related to cancer research, inflammation, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C16H7BrClF4N3 |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-2-(4-chloro-2,3,5,6-tetrafluorophenyl)-3,4-dihydropyrazole-3-carbonitrile |
InChI |
InChI=1S/C16H7BrClF4N3/c17-8-3-1-7(2-4-8)10-5-9(6-23)25(24-10)16-14(21)12(19)11(18)13(20)15(16)22/h1-4,9H,5H2 |
InChI-Schlüssel |
YAKPJLAZXNJRPL-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=C(C(=C(C(=C3F)F)Cl)F)F)C#N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=C(C(=C(C(=C3F)F)Cl)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285173.png)
![cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285174.png)
![2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285175.png)
![pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate](/img/structure/B285176.png)
![pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B285177.png)
![Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)

![ethyl 4-[2-(2-{[3-(ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}ethyl)-1H-benzimidazol-1-yl]-6-methoxyquinoline-3-carboxylate](/img/structure/B285184.png)
![Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285187.png)

